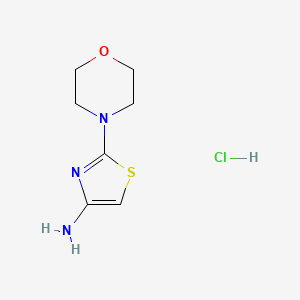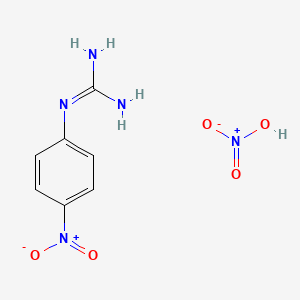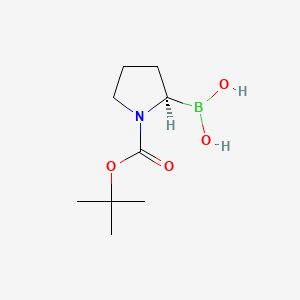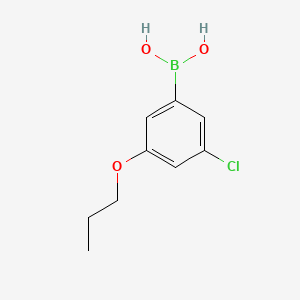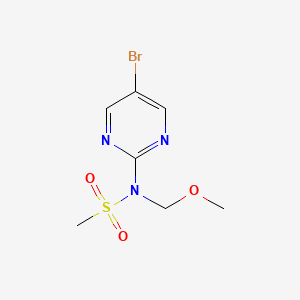
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide (BPMM) is a novel small molecule that has recently been developed and studied for its potential applications in various scientific research areas. BPMM is a brominated pyrimidine derivative and is composed of two nitrogen-containing five-membered rings connected by a methylene bridge. It has been found to possess several interesting properties such as high solubility and strong binding affinity to proteins, which make it an attractive candidate for use in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Methane Utilization in Biotechnological Applications
Methane, a prevalent and potent greenhouse gas, has been the subject of extensive research due to its potential in energy recovery systems and as a feedstock for various biotechnological applications. Methanotrophs, bacteria that utilize methane as their sole carbon source, play a pivotal role in these processes. Research highlights the diverse biotechnological applications of methanotrophs, ranging from the production of single-cell protein, biopolymers, and lipids for biodiesel and health supplements, to their use in bioremediation, chemical transformation, and electricity generation. The potential of methanotrophs to convert methane into valuable products, while concurrently sequestering greenhouse gases, underscores the importance of this research in promoting sustainable and eco-friendly biotechnologies (Strong, Xie, & Clarke, 2015).
Methane Oxidation and Emission in Soils
Methane emission from soils is a complex interplay of microbial activities involving methanogens and methanotrophs, which produce and oxidize methane, respectively. The intricate relationship between these microorganisms, the environmental conditions, and soil types influences the net emission or consumption of methane. Studies emphasize the importance of understanding these dynamics to develop strategies for mitigating methane emissions from soil, a significant source of greenhouse gases (J. L. Mer & P. Roger, 2001).
Novel Synthesis in Pharmaceutical Applications
The synthesis and application of pharmaceutical compounds, particularly proton pump inhibitors like omeprazole, have been extensively studied. Research delves into novel synthesis methods, emphasizing the importance of understanding the formation of pharmaceutical impurities during the synthesis process. The insights from these studies are crucial for the pharmaceutical industry, ensuring the efficacy and safety of medications (S. Saini, C. Majee, G. Chakraborthy, & Salahuddin, 2019).
Environmental Impact and Treatment of Sulfur Compounds
The environmental impact of reduced sulfur compounds, such as methanethiol, dimethylsulfide, and dimethyldisulfide, has led to the exploration of various treatment methods, including photocatalysis and photosensitization. Research in this area is crucial for reducing the harmful effects of these compounds, commonly produced by industrial processes. The development and optimization of treatment technologies are vital for protecting the environment from the adverse effects of these pollutants (C. Cantau et al., 2007).
Biogas Desulphurization and Environmental Safety
Biogas production, particularly from agricultural and livestock waste, offers renewable energy sources. However, the presence of hydrogen sulfide in biogas can lead to environmental and operational challenges. Research on anoxic biofiltration and biotrickling filters (BTFs) has shown promise in effectively removing H2S, highlighting the importance of these technologies in ensuring the safe and efficient use of biogas as an energy source (Emky Valdebenito-Rolack et al., 2021).
Eigenschaften
IUPAC Name |
N-(5-bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O3S/c1-14-5-11(15(2,12)13)7-9-3-6(8)4-10-7/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPNUSBHYXBRPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN(C1=NC=C(C=N1)Br)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716573 |
Source


|
| Record name | N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
CAS RN |
1311197-89-3 |
Source


|
| Record name | Methanesulfonamide, N-(5-bromo-2-pyrimidinyl)-N-(methoxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromopyrimidin-2-yl)-N-(methoxymethyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

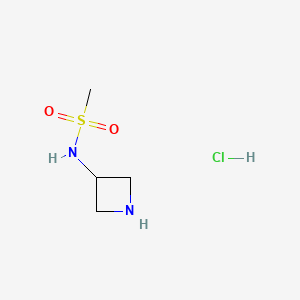
![[2-(Ethylsulfonyl)ethyl]methylamine hydrochloride](/img/structure/B595832.png)
![O-[(6-chloropyridin-2-yl)methyl]hydroxylamine](/img/structure/B595835.png)



![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrobromide](/img/structure/B595841.png)
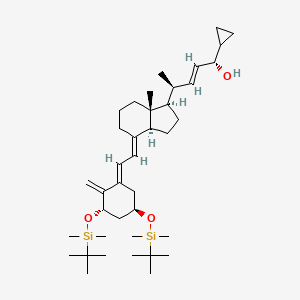
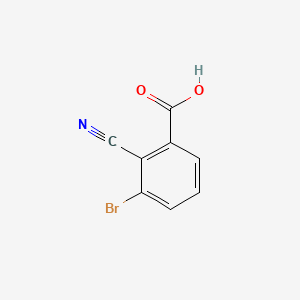
![Furo[2,3-c]pyridin-3(2H)-one hydrochloride](/img/structure/B595849.png)
